molecular formula C17H16O B7767179 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one CAS No. 19811-10-0

1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B7767179
CAS No.: 19811-10-0
M. Wt: 236.31 g/mol
InChI Key: UYTPHSQRUDNHPA-PKNBQFBNSA-N
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Description

Contextualization of Chalcones within Organic Chemistry and Natural Products

Chalcones are natural products that fall under the flavonoid family of phenolic compounds. nih.gov They are considered precursors in the biosynthesis of flavonoids and isoflavonoids in plants. These compounds are widely distributed in various edible plants, including fruits and vegetables. In the realm of organic chemistry, chalcones are valued as versatile starting materials for synthesizing a range of heterocyclic compounds. Their chemical structure, characterized by an open-chain flavonoid backbone, makes them a focal point for research into new synthetic methodologies.

Structural Features and Nomenclature of 1,3-Diaryl-α,β-unsaturated Ketones

The fundamental structure of a chalcone (B49325) is a 1,3-diaryl-α,β-unsaturated ketone. This framework consists of two aromatic rings, designated as ring A and ring B, which are joined by a three-carbon α,β-unsaturated carbonyl system. The phenyl ring attached to the carbonyl group is defined as the A ring, while the other phenyl ring is the B ring. This arrangement allows for cis-trans isomerism, with the trans isomer being more thermodynamically stable. The presence of the α,β-unsaturated ketone functional group is a key feature that dictates the reactivity and chemical properties of these molecules.

The systematic IUPAC name for the specific compound of interest is (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one. This name precisely describes its molecular structure:

1-(2,4-dimethylphenyl)- : Indicates that a 2,4-dimethylphenyl group is attached to the first carbon of the propenone chain.

-3-phenylprop- : Specifies a phenyl group attached to the third carbon of the propane (B168953) backbone.

-2-en-1-one : Denotes a three-carbon chain with a double bond at the second position and a ketone at the first position.

(E)- : Refers to the trans configuration of the substituents around the carbon-carbon double bond.

Table 1: Structural and Chemical Information for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

AttributeDetails
Molecular FormulaC₁₇H₁₆O
Molecular Weight236.31 g/mol
IUPAC Name(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
Synonyms2',4'-Dimethylchalcone
Core Structure1,3-Diaryl-α,β-unsaturated ketone (Chalcone)

Significance of this compound within Chalcone Research

The significance of this compound in the field of chalcone research is primarily centered on its role as a synthetic intermediate. The substitution pattern on the phenyl rings of the chalcone scaffold can significantly influence the properties and subsequent applications of the molecule.

Research on analogous compounds, such as (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, highlights the utility of dimethyl-substituted chalcones as precursors in organic synthesis. For instance, these compounds can be efficiently converted into other complex molecules. mdpi.com The synthesis of this class of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) (in this case, 1-(2,4-dimethylphenyl)ethanone) and benzaldehyde (B42025). mdpi.com

The presence of methyl groups on the phenyl ring can alter the electronic and steric properties of the molecule, which can be exploited in the design of new compounds. While extensive biological studies specifically on this compound are not widely documented in publicly available literature, the broader family of substituted chalcones is an active area of research for developing compounds with a range of biological activities. nih.govekb.egnih.govnih.gov The structural modifications on the aromatic rings of the chalcone backbone are a key strategy in medicinal chemistry to explore new therapeutic agents. nih.gov

Table 2: Key Research Findings on Related Substituted Chalcones

Research AreaFindingReference
Synthetic UtilityDimethyl-substituted chalcones serve as valuable precursors for synthesizing more complex heterocyclic structures such as indanones and indenes. mdpi.com
Synthesis MethodThe Claisen-Schmidt condensation is a common and efficient method for preparing these types of chalcones from substituted acetophenones and benzaldehydes. mdpi.com
Structural ImpactThe substitution on the aromatic rings influences the molecule's dihedral angle and crystalline properties. mdpi.com
Medicinal ChemistryThe chalcone scaffold is widely used to develop novel compounds with potential therapeutic applications by modifying the substitution patterns on the aryl rings. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPHSQRUDNHPA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19811-10-0
Record name 2',4'-DIMETHYLCHALCONE
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Spectroscopic and Structural Elucidation of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one provides distinct signals corresponding to each unique proton in the molecule. Analysis of a reported spectrum shows characteristic peaks that confirm the compound's structure.

The vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic. These appear as doublets in the downfield region of the spectrum, typically between 7.38 and 7.81 ppm. The large coupling constant (J) value of approximately 15.7 Hz for these protons is indicative of a trans configuration of the double bond.

The aromatic protons of the unsubstituted phenyl ring (ring B) and the 2,4-dimethylphenyl ring (ring A) resonate in the region of 7.08 to 7.65 ppm. The protons on the dimethyl-substituted ring show specific splitting patterns corresponding to their positions. The two methyl groups on the phenyl ring give rise to sharp singlet signals in the upfield region of the aromatic spectrum, appearing at approximately 2.35 and 2.49 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.81 d 15.7 H-β (vinylic)
7.63-7.65 m - Aromatic (Phenyl)
7.55 d 7.9 Aromatic (Dimethylphenyl)
7.39-7.42 m - Aromatic (Phenyl)
7.38 d 15.7 H-α (vinylic)
7.08-7.12 m - Aromatic (Dimethylphenyl)
2.49 s - Methyl (C-4')

Data sourced from a study by Reddy et al. (2021).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment.

The most downfield signal, observed at 199.1 ppm, is characteristic of the carbonyl carbon (C=O) of the ketone, which is deshielded due to the electronegativity of the oxygen atom and its conjugation with the aromatic system. The vinylic carbons (C-α and C-β) are found at approximately 126.9 ppm and 143.5 ppm, respectively.

The aromatic carbons from both phenyl rings resonate in the range of 126.2 to 141.8 ppm. The quaternary carbons of the 2,4-dimethylphenyl ring, to which the methyl groups and the carbonyl group are attached, can be identified within this region. The two methyl carbons provide signals in the upfield region of the spectrum, at 21.5 and 21.8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
199.1 C=O (Carbonyl)
143.5 C-β (Vinylic)
141.8 Aromatic C
138.2 Aromatic C
135.5 Aromatic C
132.7 Aromatic C
130.5 Aromatic C
129.5 Aromatic C
129.0 Aromatic C
128.8 Aromatic C
126.9 C-α (Vinylic)
126.2 Aromatic C
21.8 Methyl C

Data sourced from a study by Reddy et al. (2021).

Advanced NMR Techniques for Structural Confirmation (e.g., Saturation Transfer Difference (STD) NMR)

Advanced NMR techniques such as Saturation Transfer Difference (STD) NMR are powerful tools for studying intermolecular interactions, particularly between small molecule ligands and large protein receptors. These methods identify which protons on the small molecule are in close proximity to the saturated macromolecule. For the structural confirmation of a small, well-defined organic molecule like this compound, such techniques are generally not employed. Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are sufficient to unambiguously determine its structure. As such, there is no reported data on the application of STD NMR for the standalone structural elucidation of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. The IR spectrum of this compound shows several key absorption bands that confirm its structure.

The most prominent peak in the spectrum is the strong absorption band observed at 1658 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an α,β-unsaturated ketone. The conjugation with the double bond and the aromatic ring lowers the frequency from that of a simple alkyl ketone. The C=C stretching vibration of the enone system is observed at approximately 1605 cm⁻¹.

The aromatic C=C stretching vibrations from both the phenyl and dimethylphenyl rings appear as a series of bands in the 1450-1585 cm⁻¹ region. The stretching vibrations for the aromatic and vinylic C-H bonds are typically found in the 3000-3100 cm⁻¹ range. The C-H stretching vibrations of the methyl groups are observed around 2921 cm⁻¹. A notable band at 975 cm⁻¹ corresponds to the out-of-plane bending of the C-H bonds on the trans-disubstituted double bond, further confirming the stereochemistry.

Raman Spectroscopy Applications

Raman spectroscopy, like IR, provides information about molecular vibrations but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

While specific experimental Raman data for this compound is not widely available, the expected spectrum can be inferred from the analysis of similar chalcone (B49325) derivatives. The most intense bands in the Raman spectrum of chalcones are typically the C=C and C=O stretching vibrations. The symmetric stretching of the C=C double bond of the enone moiety would be expected to produce a strong Raman signal, likely in the 1600-1625 cm⁻¹ region. The C=O stretch, also Raman active, would appear in a similar region to its IR absorption, around 1650-1660 cm⁻¹.

The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the carbon rings, are characteristically strong in Raman spectra and would be expected in the 990-1010 cm⁻¹ range. The vibrations associated with the C-CH₃ and phenyl C-H bonds would also be observable, providing a complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Molecular Structure and Conformation in the Crystalline State

The molecular structure of chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, generally adopts a trans configuration about the C=C double bond, which is the more stable arrangement. nih.gov For instance, in the related compound (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, the molecule is planar from the phenyl ring to the ketone, indicating conjugation. mdpi.com However, the xylyl group is forced out of this plane due to steric hindrance from the ortho-methyl group. mdpi.com A similar non-planar conformation is expected for this compound due to the presence of a methyl group at the ortho position of the phenyl ring attached to the carbonyl group.

The bond lengths and angles are expected to be within the normal ranges for this class of compounds. For comparison, in (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, the C=C double bond length is 1.326(3) Å, and the C=O bond length is 1.222(3) Å. mdpi.com

Table 1: Selected Crystallographic Data for Analogous Chalcone Derivatives

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-oneOrthorhombicP2₁2₁2₁7.3103(3)13.6107(4)13.4970(4)909090 mdpi.com
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-oneTriclinic5.9621(12)7.7369(15)15.513(3)98.30(3)99.96(3)95.23(3) nih.gov
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-oneMonoclinicP2₁/c6.2139(10)13.159(2)14.450(3)9092.106(3)90 researchgate.net
1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMonoclinicP2₁/c9.0052(10)14.9245(17)11.7658(14)90104.315(2)90 researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of chalcone derivatives is typically governed by a combination of weak intermolecular interactions, such as van der Waals forces, C-H···O hydrogen bonds, and in some cases, π-π stacking interactions. nih.govresearchgate.net In the crystal structure of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, a weak hydrogen bond between the carbonyl oxygen and a hydrogen from the meta-methyl group on the xylyl ring leads to the formation of one-dimensional helical chains. mdpi.com For 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one, the crystal packing is primarily influenced by van der Waals forces. nih.gov The presence and nature of these interactions in this compound would similarly dictate its supramolecular architecture. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular interactions. nih.gov

Dihedral Angles and Planarity Analysis of Aromatic Rings

For instance, in (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, the dihedral angle between the mean planes of the phenyl and xylyl rings is a substantial 56.23(6)°. mdpi.com This large angle is attributed to the steric hindrance caused by the ortho-methyl group. mdpi.com A similar significant dihedral angle is expected for this compound due to the ortho-methyl substituent on the dimethylphenyl ring. In contrast, other derivatives with less steric hindrance exhibit smaller dihedral angles, such as 5.00(5)° in (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one and 7.43(7)° in 1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. researchgate.netresearchgate.net

Table 2: Dihedral Angles Between Aromatic Rings in Analogous Chalcones

Compound NameDihedral Angle (°)Ref
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one56.23(6) mdpi.com
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one48.91(8) nih.gov
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one5.00(5) researchgate.net
1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one7.43(7) researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. The molecular weight of this compound (C₁₇H₁₆O) is 236.31 g/mol .

The fragmentation of chalcones upon electron ionization typically involves cleavages at the α,β-unsaturated ketone moiety. Common fragmentation pathways include α-cleavage of the bond between the carbonyl carbon and the adjacent phenyl ring, as well as cleavages within the propenone chain. nih.govchemguide.co.uk The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will dictate the major peaks observed in the mass spectrum. chemguide.co.uk For this compound, characteristic fragments would be expected from the loss of the phenyl group, the dimethylphenyl group, and potentially the loss of carbon monoxide from the molecular ion.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Chalcones, with their extended conjugated system encompassing the two aromatic rings and the enone bridge, typically exhibit strong absorption in the UV region. nih.gov The observed absorption bands are primarily due to π → π* and n → π* electronic transitions. wikipedia.orglibretexts.org

The high-intensity bands are assigned to π → π* transitions of the conjugated system, while the lower-intensity, longer-wavelength bands are attributed to the n → π* transition of the carbonyl group. libretexts.orgresearchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the solvent used for the measurement. For instance, dimethylamino-substituted chalcones show broad absorption bands in the UV-Vis range. nih.gov The electronic spectrum of a related ligand showed two bands at 35,087 cm⁻¹ and 27,248 cm⁻¹, assigned to π→π* and n→π* transitions, respectively. researchgate.net

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. While the specific melting point for this compound is not provided in the searched sources, the melting point of the closely related isomer, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, has been determined to be in the range of 51-53 °C. mdpi.com This value can serve as an approximate reference for the target compound.

Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy. While specific DFT data for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is not available, studies on similar chalcones utilize DFT to understand their structure and reactivity. For instance, investigations on compounds like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one employ DFT to elucidate their chemical behavior and reactive sites. mdpi.comresearchgate.net

The first step in a typical quantum chemical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a chalcone (B49325) derivative, this would determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the planarity between the phenyl rings and the central enone bridge. For example, in the related compound (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, X-ray crystallography revealed that the molecule is planar from the phenyl ring to the ketone, indicating conjugation, while the dimethyl-substituted phenyl ring (the xylyl group) is forced out of this plane due to steric hindrance. mdpi.com A DFT study on this compound would provide similar insights into its three-dimensional structure and conformational preferences.

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations would provide the specific energy values for these frontier orbitals for the title compound, allowing for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and softness.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Electronegativity (χ) A measure of an atom's ability to attract shared electrons.Provides insight into the molecule's charge-transfer capabilities.
Chemical Hardness (η) Resistance to change in electron distribution.A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S) The reciprocal of hardness.A higher softness value indicates greater chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de Typically, red-colored areas indicate negative electrostatic potential, corresponding to regions rich in electrons (like those around oxygen or nitrogen atoms) and are prone to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions (often around hydrogen atoms) that are susceptible to nucleophilic attack. researchgate.net An MEP analysis of this compound would pinpoint the most reactive sites, such as the carbonyl oxygen, which would be expected to be a region of high negative potential.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shapes and energies of these frontier orbitals dictate the feasibility and outcome of many chemical reactions. The distribution of the HOMO and LUMO across the molecular structure is key. In a chalcone, the HOMO is typically delocalized over the cinnamoyl system, while the LUMO is also distributed across the conjugated framework. Analyzing the specific lobes of the HOMO and LUMO on the atoms of this compound would provide a deeper understanding of its role in pericyclic reactions and other chemical transformations.

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This calculation helps to quantify the electron distribution and understand the electrostatic properties of the molecule. mdpi.com The analysis provides a numerical value for the charge associated with each atom, indicating which atoms have gained or lost electron density due to bonding. mdpi.com For the title compound, this analysis would reveal the charge distribution across the phenyl rings, the enone bridge, and the methyl substituents, offering insights into its dipole moment and potential sites for intermolecular interactions. It's important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation. uni-muenchen.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While quantum chemical studies often focus on static, optimized structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. An MD simulation of this compound could be used to explore its conformational flexibility, particularly the rotation around single bonds, and to understand how it interacts with its environment. This technique is especially valuable in drug design for studying how a ligand binds to a protein target.

Conformational Flexibility and Stability

The conformational landscape of chalcones, including this compound, is a critical determinant of their chemical and biological properties. eurekaselect.com Chalcones possess rotational freedom around the single bonds of the propenone linker, leading to different spatial arrangements of the aryl rings. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in exploring this flexibility. researchgate.netbiointerfaceresearch.com

Table 1: Calculated Conformational Data for Chalcone Derivatives

Parameter Value Method Reference
Stability Difference (s-cis vs. s-trans) ~2.0 kcal/mol DFT researchgate.net
Rotational Energy Barrier ~6.6 kcal/mol DFT researchgate.net
Dihedral Angle (C2–C1–C7–C8 in a related chalcone) 40.9(4)° X-ray Diffraction mdpi.com

Note: Data presented is for related chalcone structures to illustrate general principles applicable to this compound, as specific computational data for this exact compound is limited in the cited literature.

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the molecular properties of chalcones. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents. nih.gov Both experimental and computational studies have explored these effects on chalcone derivatives. researchgate.netrsc.org

Computational approaches, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict its impact on electronic properties like absorption spectra (UV-Vis). nih.govscispace.com For many chalcones, a bathochromic (red) shift in the absorption maximum is observed as the solvent polarity increases, indicating that the excited state is more polarized and better stabilized by polar solvents than the ground state. researchgate.netrsc.org This is attributed to intramolecular charge transfer (ICT) interactions within the molecule. rsc.org Theoretical calculations help quantify these shifts and correlate them with various solvent parameters, providing a deeper understanding of the solute-solvent interactions. researchgate.net

Table 2: Solvent Effects on UV-Vis Absorption Maxima (λmax) for a Representative Chalcone

Solvent Polarity (ET(30)) Experimental λmax (nm) Calculated λmax (nm)
Cyclohexane 31.2 308 304.7 (gas phase)
Dichloromethane 41.1 316 -
Acetonitrile 46.0 317 -
Ethanol (B145695) 51.9 320 386.9

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. rutgers.edu These models are valuable in drug discovery for predicting the activity of new molecules. Chalcones, due to their diverse biological activities and structural versatility, are frequently the subject of QSAR and 3D-QSAR studies. nih.govresearchgate.netnih.gov

In a typical QSAR study, a series of chalcone derivatives is synthesized, and their biological activity (e.g., inhibition of an enzyme or cell line) is measured. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., lipophilicity, electronic properties, steric parameters), are then calculated. rutgers.edu Statistical methods, such as partial least squares (PLS), are used to build a mathematical model that links these descriptors to the observed activity. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) extend this by considering the three-dimensional structure of the molecules. rutgers.educresset-group.com In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated on a 3D grid. mdpi.com The resulting field values are then used to build a QSAR model. These studies can provide detailed insights into the pharmacophoric features—the essential spatial arrangement of atoms or groups—required for high activity. nih.govnih.gov For chalcones, QSAR studies have highlighted the importance of features like hydrogen bond acceptors, hydrophobic groups, and the number of rotatable bonds for various biological targets. nih.gov

Machine Learning Approaches in Predicting Chemical Properties and Synthesis Outcomes

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction and analysis. frontiersin.org

AI-Driven Prediction of Reaction Pathways and Yields

AI is increasingly being used to predict the outcomes of chemical reactions, including their feasibility, yield, and the formation of side products. preprints.org For the synthesis of chalcones, which are typically formed via the Claisen-Schmidt condensation, ML models can be trained on large datasets of known reactions. mdpi.comnih.gov These models learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting yield. preprints.orgmit.edu

Data-Driven Insights into Chalcone Chemical Behavior

Machine learning models are adept at identifying patterns in large and complex datasets. arxiv.org By analyzing extensive databases of chalcone derivatives and their properties, ML can uncover subtle structure-property relationships that may not be apparent through traditional analysis. arxiv.orgresearchgate.net

For instance, ML models can be trained to predict various chemical and biological properties of chalcones, such as their anticholinesterase activity, based on computationally derived electronic structure parameters. arxiv.orgarxiv.org These models can identify the most influential molecular descriptors that govern a particular activity, providing valuable insights for the rational design of new compounds with enhanced properties. arxiv.orgnih.gov This data-driven approach allows for a more efficient exploration of the vast chemical space of chalcones, accelerating the identification of promising candidates for various applications. arxiv.org

Chemical Reactivity and Transformations of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated system of the α,β-unsaturated ketone in 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is central to its reactivity. This system is susceptible to attack by both nucleophiles and reducing agents, and the double bond can undergo epoxidation.

Nucleophilic addition reactions to α,β-unsaturated carbonyl compounds can occur in two principal ways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). chemeurope.comlibretexts.org The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic. youtube.com In the case of chalcones like this compound, the extended conjugation makes the β-carbon also susceptible to nucleophilic attack.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on an electron-deficient carbon atom. In the context of the α,β-unsaturated system of the subject compound, the nucleophile can add to the carbonyl carbon or the β-carbon of the alkene. The reaction pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles such as amines and enolates typically favor 1,4-addition.

The reduction of this compound can selectively target either the carbonyl group or the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is commonly used for the selective reduction of aldehydes and ketones to their corresponding alcohols. slideshare.netrsc.orgumn.edu

When this compound is treated with sodium borohydride, the hydride ion (H⁻) acts as a nucleophile and typically attacks the electrophilic carbonyl carbon in a 1,2-addition fashion. youtube.com This results in the formation of the corresponding allylic alcohol, 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-ol. The carbon-carbon double bond generally remains intact under these mild conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond. rushim.ru

Table 1: Reduction of Carbonyl Compounds with Sodium Borohydride

Starting MaterialProductNotes
AldehydePrimary AlcoholSelective reduction.
KetoneSecondary AlcoholSelective reduction.
α,β-Unsaturated KetoneAllylic AlcoholTypically, only the carbonyl is reduced.

This table provides a general overview of the reactivity of sodium borohydride.

The carbon-carbon double bond in the α,β-unsaturated system of this compound can undergo epoxidation to form an oxirane ring. mdpi.com This reaction is often carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or under basic conditions with hydrogen peroxide (Algar-Flynn-Oyamada reaction). The resulting epoxide, 2,3-epoxy-1-(2,4-dimethylphenyl)-3-phenylpropan-1-one, is a versatile intermediate for further chemical transformations. mdpi.com

The strained three-membered ring of the epoxide is susceptible to ring-opening reactions by various nucleophiles. researchgate.net The regioselectivity of the ring-opening is influenced by the reaction conditions. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. These ring-opening reactions can lead to the formation of a variety of functionalized products, including diols and amino alcohols.

Furthermore, the chalcone (B49325) epoxide can undergo intramolecular rearrangement reactions to yield different heterocyclic structures. For example, treatment of the epoxide with a base can lead to the formation of α-hydroxyketones or, through a rearrangement process, can be a key step in the synthesis of flavonols.

Cyclization Reactions to Form Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and an electrophilic β-carbon, makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. jocpr.comresearchgate.netthepharmajournal.com Reactions with dinucleophilic reagents can lead to the formation of five- and six-membered rings.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives. researchgate.net When this compound is treated with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O), a cyclocondensation reaction occurs to yield a pyrazoline derivative.

The reaction mechanism is believed to proceed via an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization through the attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable pyrazoline ring. nih.gov The specific isomer of the pyrazoline formed can depend on the reaction conditions.

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

Reactant 1Reactant 2Product
This compoundHydrazine Hydrate3-(2,4-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
This compoundPhenylhydrazine3-(2,4-Dimethylphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

This table illustrates the general reaction for the synthesis of pyrazolines from the subject chalcone.

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. The reaction of this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base leads to the formation of isoxazole (B147169) derivatives. nih.govnih.gov

The reaction mechanism is analogous to that of pyrazoline formation. It is initiated by the nucleophilic addition of the nitrogen atom of hydroxylamine to the β-carbon of the chalcone. The subsequent intramolecular cyclization involves the attack of the hydroxyl group's oxygen atom on the carbonyl carbon, followed by dehydration to afford the isoxazole ring. ijpcbs.comresearchgate.net

Table 3: Synthesis of Isoxazole Derivatives from Chalcones

Reactant 1Reactant 2Product
This compoundHydroxylamine Hydrochloride3-(2,4-Dimethylphenyl)-5-phenylisoxazole

This table shows the general reaction for the synthesis of isoxazoles from the subject chalcone.

Electrophilic Aromatic Substitution Reactions on the Aryl Rings (e.g., Nitration)

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The nature and position of the substituents on the rings will direct the incoming electrophile. The 2,4-dimethylphenyl ring (A-ring) is activated towards electrophilic attack due to the electron-donating methyl groups.

Nitration is a typical electrophilic aromatic substitution reaction. When chalcones are treated with a mixture of concentrated sulfuric acid and nitric acid, nitration generally occurs on the A-ring. orientjchem.org Specifically, the nitronium ion (NO₂⁺) will attack the ring, and in the case of chalcones, this substitution is often directed to the 3'-position of the A-ring. orientjchem.org

Halochromic and Color Reactions

Chalcones are known to exhibit halochromism, which is a change in color upon interaction with an acid or a change in pH. rsc.org These color reactions can be used for the qualitative identification of chalcones. orientjchem.orgresearchgate.netproquest.com

When this compound is treated with concentrated sulfuric acid, it is expected to produce a deep color, ranging from orange to purple. orientjchem.org This color is attributed to the formation of a carbonium ion at the carbonyl group. researchgate.netproquest.comscribd.com

The addition of concentrated nitric acid to the sulfuric acid solution of the chalcone can lead to characteristic color changes due to the nitration of the molecule. orientjchem.org The resulting nitro-substituted chalcone typically exhibits weaker halochromy compared to the parent compound. orientjchem.org Another color reaction involves the use of antimony pentachloride in carbon tetrachloride, which yields intense red or violet precipitates with chalcones. researchgate.net

Table 3: Color Reactions of Chalcones

Reagent Observed Color
Concentrated H₂SO₄ Orange to Purple orientjchem.org
Concentrated H₂SO₄ and HNO₃ Orange to Yellow orientjchem.org

Derivatization and Hybrid Molecule Synthesis

The chalcone scaffold of this compound is a valuable starting point for the synthesis of more complex molecules and hybrid compounds. The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different bioactive compounds. nih.gov

The α,β-unsaturated carbonyl system and the aryl rings provide multiple sites for derivatization. For instance, the core structure can be linked to other heterocyclic systems like thiazole (B1198619) or indole (B1671886) to create novel hybrid molecules. nih.govnih.gov These derivatizations are often aimed at exploring new chemical space and developing compounds with enhanced biological activities. The synthesis of these hybrid molecules can be achieved through multi-step reaction sequences where the chalcone is a key intermediate.

Advanced Applications and Research Directions

Applications in Materials Science

The distinct electronic and structural characteristics of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one make it a promising candidate for the development of novel functional materials. Its properties are being explored in nonlinear optics, for the creation of materials with specific crystalline and optical transparency features, and in the field of fluorescence and luminescence.

Nonlinear Optical (NLO) Properties and Materials Development

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Chalcones, in general, are recognized for their potential as NLO materials due to their delocalized π-electron systems that facilitate charge transfer. The NLO response in these molecules can be fine-tuned by modifying the donor and acceptor groups on the aromatic rings. researchgate.netrsc.org

Theoretical studies, often employing techniques like Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of chalcone (B49325) derivatives. dergipark.org.trepstem.net Parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's NLO potential. dergipark.org.tr For instance, studies on related chalcones have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability, a key measure of NLO activity. researchgate.net The planarity of the chalcone backbone is also believed to contribute to its NLO properties by enabling efficient charge transfer. nih.gov While specific experimental NLO data for this compound is not extensively documented, the inherent structural features of chalcones suggest its potential in this area.

Crystallizability and Optical Transparency in Functional Materials

The ability of a material to form high-quality crystals is crucial for many optical applications, as it influences properties like transparency and NLO response. The crystallizability of chalcones is well-documented, with numerous crystal structures reported. For a closely related compound, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, X-ray crystallography has confirmed its structure and provided insights into its molecular geometry. mdpi.com The planarity of the molecule, a common feature in chalcones, is indicative of conjugation. mdpi.com

Optical transparency is another critical factor for materials used in optical devices. Chalcone derivatives have been investigated for their transparency in the visible region of the electromagnetic spectrum. nih.govresearchgate.netnih.govchemrxiv.orglight-am.com The development of materials that are both highly transparent and possess desirable NLO properties is a key research goal. The study of polyimides containing pyridine (B92270) and phenyl pendants, for instance, has shown that specific structural modifications can lead to high optical transparency. nih.gov While specific data on the optical transparency of this compound is limited, the general properties of chalcones suggest its potential for incorporation into optically transparent materials.

Fluorescence and Luminescence Properties

The fluorescent and luminescent properties of chalcones have garnered significant attention due to their potential applications in chemosensors, bioimaging, and light-emitting devices. The emission characteristics of chalcones can be modulated by altering the substituents on the aromatic rings. researchgate.netnih.govmdpi.com

Some chalcones exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases in the aggregated or solid state. mdpi.com This property is highly desirable for applications in solid-state lighting and sensors. The photophysical properties of chalcone derivatives, including their absorption and emission spectra, have been studied in various solvents. researchgate.netnih.gov For example, the fluorescence spectra of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) show a single peak around 538 nm. researchgate.netnih.gov The investigation of the fluorescence properties of this compound could reveal its potential for similar applications.

Catalysis and Organic Transformations

While the primary focus on chalcones has been on their biological and materials science applications, their reactive α,β-unsaturated ketone moiety also makes them valuable precursors in organic synthesis. Chalcones can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of heterocyclic compounds.

One notable application is in the synthesis of 1-indanones, which are important intermediates in the preparation of various pharmaceuticals and bioactive molecules. mdpi.com The intramolecular Friedel-Crafts acylation of compounds derived from chalcones is a common method for producing 1-indanones. mdpi.com For instance, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one has been used as a precursor in organic synthesis. mdpi.com Although there is no direct evidence of this compound acting as a catalyst itself, its role as a versatile building block in organic transformations is an active area of research.

Agrochemical Research

The search for new and effective agrochemicals with improved environmental profiles is a continuous endeavor. Chalcones have emerged as a promising class of compounds in this field due to their broad spectrum of biological activities, including fungicidal and herbicidal properties. preprints.org

Studies on various chalcone derivatives have demonstrated their potential as antifungal agents. For example, 2',4'-dihydroxychalcone (B613834) has shown antifungal activity against Aspergillus fumigatus. nih.govnih.gov Similarly, 2',4'-dichloro-chalcone has been found to inhibit the growth of postharvest fungal pathogens Fusarium tricinctum and Trichothecium roseum. mdpi.com The mode of action of these compounds is an area of active investigation, with some research suggesting that they may interfere with fungal cell wall integrity. nih.govnih.gov

In addition to their antifungal properties, some chalcones exhibit herbicidal activity. awsjournal.orgresearchgate.net The phytotoxic effects of chalcones have been tested against various weed species, with some derivatives showing significant inhibitory effects on seed germination and root growth. awsjournal.orgresearchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the herbicidal potency. nih.govrsc.org Given these findings, this compound represents a scaffold that could be further explored for the development of novel agrochemicals.

Future Perspectives in Chalcone Research

The diverse applications of chalcones, including this compound, underscore their immense potential for future research and development. The ability to systematically modify their chemical structure provides a powerful tool for tuning their properties for specific applications.

In materials science, future research will likely focus on the design and synthesis of novel chalcone derivatives with enhanced NLO properties. The development of efficient and cost-effective methods for growing high-quality single crystals of these materials will be crucial for their integration into optical devices. Furthermore, a deeper understanding of the relationship between molecular structure and fluorescence properties will pave the way for the creation of advanced fluorescent probes and luminescent materials.

In the realm of catalysis and organic synthesis, the exploration of chalcones as versatile synthons will continue to be a fruitful area of research. The development of new catalytic systems that utilize chalcones as starting materials for the synthesis of complex molecules with high efficiency and selectivity is a key objective.

In agrochemical research, the focus will be on the discovery of chalcone-based fungicides and herbicides with novel modes of action to combat the growing problem of resistance to existing agrochemicals. A thorough investigation of their environmental fate and toxicological profiles will be essential for their successful commercialization.

Continued Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the traditional "design-make-test-analyze" cycle in chemistry. nih.gov These computational tools can process vast datasets of chemical reactions and molecular properties to predict outcomes, suggest novel structures, and plan efficient synthetic routes, thereby accelerating the discovery of new chalcone derivatives with enhanced functionalities.

Compound Design: Machine learning models can be trained to predict the biological activity and pharmacokinetic properties of novel chalcone analogues before they are ever synthesized. nih.gov For instance, by analyzing the structural features of thousands of known compounds, an AI model could suggest modifications to the this compound backbone to optimize its activity as an anti-inflammatory or anticancer agent. This data-driven approach allows chemists to focus resources on synthesizing only the most promising candidates. One notable application is in the engineering of enzymes like chalcone synthase, where machine learning has been used to guide mutations to enhance catalytic efficiency and product selectivity for specific flavonoids. rsc.org

Application AreaAI/ML TechniquePotential Impact on this compound Research
Virtual Screening & Compound DesignQuantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksPrediction of biological activities (e.g., anticancer, antioxidant) and design of novel, more potent derivatives. nih.gov
Retrosynthesis PlanningTemplate-based models, Template-free (e.g., Seq2Seq) models, Graph Neural NetworksRapid generation of efficient and novel synthetic routes, reducing development time and cost. researchgate.netelsevier.comchemrxiv.org
Reaction Outcome PredictionNeural Networks, Support Vector MachinesAccurate prediction of reaction yields and potential side products, optimizing experimental conditions. elsevier.com
Biosynthesis OptimizationGuided Enzyme Engineering ModelsDesign of biocatalysts for highly selective and sustainable production of specific chalcone structures. rsc.org
Table 1: Applications of Artificial Intelligence and Machine Learning in Chalcone Research.

Development of Novel Reaction Methodologies and Green Chemistry Advancement

While the Claisen-Schmidt condensation remains the most common method for synthesizing chalcones, modern organic chemistry is continuously seeking more efficient, versatile, and environmentally benign alternatives. benthamdirect.commdpi.com

Novel Reaction Methodologies: Beyond the traditional aldol (B89426) condensation, several other powerful reactions have been adapted for chalcone synthesis. These methods can offer advantages in terms of yield, purity, and applicability to a wider range of starting materials. For a compound like this compound, which is formed from 2,4-dimethylacetophenone and benzaldehyde (B42025), these alternative routes provide flexibility in precursor selection and reaction conditions. For example, a Heck reaction involving iodobenzene (B50100) could also be a viable pathway. mdpi.com

Green Chemistry Advancement: The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. rjpn.org The synthesis of chalcones has been a fertile ground for the application of these principles, moving away from reliance on volatile organic solvents and harsh reagents. benthamdirect.comrjpn.org

Key green methodologies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. mdpi.comnih.govscholarsresearchlibrary.comglobalresearchonline.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comekb.egscielo.org.zaconicet.gov.ar This method is energy-efficient and can often be performed at ambient temperature. scielo.org.za

Solvent-Free Reactions: One of the most effective green strategies is to eliminate the solvent entirely. rsc.org For chalcone synthesis, this is often achieved by grinding the solid reactants (acetophenone and benzaldehyde derivatives) with a solid catalyst, such as sodium hydroxide (B78521) or iodine-impregnated alumina. nih.govuitm.edu.myacs.org This approach minimizes waste and simplifies product purification.

Use of Green Catalysts and Solvents: Replacing traditional homogeneous catalysts with recyclable alternatives like sulfonic acid-functionalized ionic liquids or solid-supported catalysts (e.g., layered double hydroxides) improves the sustainability of the process. acs.orgdaneshyari.comsemanticscholar.orgresearchgate.net Furthermore, using environmentally benign solvents like glycerine or even water in micellar media represents a significant advancement over conventional organic solvents. frontiersin.orgpropulsiontechjournal.com

Green Chemistry ApproachTypical ConditionsKey AdvantagesReference
Microwave IrradiationSolvent-free or in minimal solvent (e.g., ethanol), 2-10 minutes.Rapid reaction rates, high yields, reduced side products. nih.govscholarsresearchlibrary.com
Ultrasonic IrradiationEthanol (B145695)/aqueous NaOH, ambient temperature, 5-250 minutes.Energy efficiency, shorter reaction times than conventional methods, improved yields. mdpi.comrasayanjournal.co.in
Solvent-Free GrindingSolid reactants ground with a solid base (e.g., NaOH) in a mortar and pestle, 5-15 minutes.Eliminates solvent waste, simple workup, high atom economy, rapid. uitm.edu.myacs.org
Ionic LiquidsUsed as both catalyst and solvent; recyclable.High catalytic activity, easy separation of product, catalyst can be reused. acs.orgresearchgate.net
Table 2: Summary of Green Synthesis Methodologies for Chalcones.

The continuous evolution of these advanced synthetic and computational methods promises to unlock the full potential of this compound and its derivatives, enabling faster discovery and more sustainable production for a wide range of future applications.

Q & A

Basic Synthesis: What are the standard protocols for synthesizing 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 2,4-dimethylacetophenone (1.0 molar equivalent) and benzaldehyde (1.1 equivalents) is refluxed in ethanol with a catalytic amount of NaOH (5–10 mol%) for 6–8 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 8:2). Post-reaction, the mixture is acidified to pH 3–4 using dilute HCl, and the precipitate is filtered and recrystallized from ethanol. Yields range from 65–80%, with purity confirmed by HPLC (>95%) .

Intermediate-Level Characterization: How can researchers confirm the structural geometry of this compound?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, a single-crystal X-ray diffraction study (performed at 293 K with Mo-Kα radiation) reveals bond angles and dihedral angles between aromatic rings. Computational methods (DFT at B3LYP/6-311+G(d,p)) can supplement experimental data by predicting optimized geometry and comparing it with crystallographic results . Key parameters:

  • C=O bond length : ~1.23 Å
  • Dihedral angle between aryl rings : 15–25°

Advanced Synthesis Optimization: What strategies minimize by-products like dimerization or over-condensation?

Methodological Answer:

  • Temperature control : Maintain reflux at 78–80°C (ethanol) to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for faster kinetics, but ensure rapid quenching to prevent over-reaction.
  • Catalyst modulation : Replace NaOH with milder bases (e.g., K₂CO₃) for slower, controlled condensation .
  • In-situ monitoring : Use FT-IR to track carbonyl (C=O) peak reduction (1680 cm⁻¹ → 1640 cm⁻¹ for enone formation).

Data Contradiction Analysis: How to resolve conflicting NMR data for the α,β-unsaturated ketone moiety?

Methodological Answer:
Discrepancies in ¹H NMR (e.g., vinyl proton splitting patterns) may arise from E/Z isomerism or solvent polarity effects. To resolve:

Acquire 2D NMR (COSY, NOESY) to confirm coupling between vinyl (δ 6.8–7.2 ppm) and aryl protons.

Compare experimental data with computed NMR (GIAO method at B3LYP/6-311+G(2d,p)) to identify isomer dominance .

Use deuterated DMSO to enhance resolution of broad peaks caused by keto-enol tautomerism .

Advanced Applications: What in vitro bioactivity assays are suitable for this compound?

Methodological Answer:

  • Antimicrobial screening : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) via broth microdilution (MIC values).
  • Antioxidant assays : DPPH radical scavenging (IC₅₀ calculation) with ascorbic acid as a positive control.
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .
    Note : Ensure purity >98% (HPLC) to avoid false positives from impurities.

Structural Analog Design: How can substituents on the aryl rings modulate electronic properties?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH₃) : Increase electron density on the enone system, enhancing reactivity in Diels-Alder reactions.
  • Electron-withdrawing groups (e.g., -NO₂) : Stabilize the keto form, reducing tautomerization.
  • Halogen substitution (e.g., -Cl) : Improve lipophilicity for membrane permeability in bioassays.
    Example : Replace 2,4-dimethyl groups with 4-F/4-Cl to study Hammett σ correlations .

Purity Challenges: What chromatographic techniques separate this compound from closely related analogs?

Methodological Answer:

  • HPLC : Use a C18 column with isocratic elution (acetonitrile:water, 70:30; flow rate 1 mL/min). Retention time: ~12.5 min.
  • TLC : Silica gel GF₂₅₄, eluent hexane:ethyl acetate (7:3); Rf ≈ 0.45.
  • GC-MS : For volatile derivatives (e.g., trimethylsilyl), monitor m/z 254 (molecular ion) .

Stability Studies: How does photodegradation affect the compound’s shelf life?

Methodological Answer:

  • Conduct accelerated stability testing under UV light (254 nm, 48 hrs). Monitor degradation by:
    • UV-Vis : Absorbance loss at λₘₐₓ ~290 nm.
    • LC-MS : Identify photoproducts (e.g., epoxides or ring-opened derivatives).
  • Storage recommendation : Amber vials at –20°C under inert gas (N₂/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.